1-(3,5-Dichlorophenyl)-2-phenylethanone
Overview
Description
3’,5’-Dichloro-2-phenylacetophenone is an organic compound with the molecular formula C14H10Cl2O and a molecular weight of 265.13. It is characterized by the presence of two chlorine atoms at the 3’ and 5’ positions on the phenyl ring, and a phenylacetophenone structure. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Dichloro-2-phenylacetophenone typically involves the chlorination of 2-phenylacetophenone. One common method includes the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3’ and 5’ positions.
Industrial Production Methods
Industrial production of 3’,5’-Dichloro-2-phenylacetophenone often employs similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3’,5’-Dichloro-2-phenylacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylacetophenones with various functional groups.
Scientific Research Applications
3’,5’-Dichloro-2-phenylacetophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceutical formulations and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’,5’-Dichloro-2-phenylacetophenone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2’,4’-Dichloro-2-phenylacetophenone
- 3’,5’-Dichloro-2,2,2-trifluoroacetophenone
- 3’,5’-Dibromo-2-phenylacetophenone
Uniqueness
3’,5’-Dichloro-2-phenylacetophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of chlorine atoms at the 3’ and 5’ positions enhances its reactivity and makes it suitable for various synthetic applications .
Biological Activity
1-(3,5-Dichlorophenyl)-2-phenylethanone, commonly known as a substituted chalcone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and potential therapeutic applications.
Overview of the Compound
- Chemical Structure : The compound features a chalcone structure with a dichlorophenyl substituent. Chalcones are known for their role as precursors in the synthesis of flavonoids and other bioactive molecules.
- Molecular Formula : C15H12Cl2O
- Molecular Weight : 283.16 g/mol
Anticancer Properties
This compound has been investigated for its anticancer potential. Studies indicate that it exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
- Mechanism of Action :
- Induction of apoptosis through mitochondrial pathways.
- Modulation of cell cycle progression.
- Inhibition of specific kinases involved in cancer proliferation.
Case Studies
Several studies have evaluated the biological activity of this compound:
-
Study on A549 Lung Cancer Cells :
- Findings : The compound demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth.
- Mechanism : It was found to induce apoptosis by increasing pro-apoptotic proteins and decreasing anti-apoptotic proteins.
-
Breast Cancer Cell Lines :
- Results : In vitro studies showed that the compound inhibited the growth of MCF-7 breast cancer cells, highlighting its potential as an anticancer agent.
- Pathways Involved : The compound was shown to affect signaling pathways related to apoptosis and cell survival.
Summary of Key Research Data
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study 1 | A549 (Lung) | 10.5 ± 0.5 | Apoptosis induction |
Study 2 | MCF-7 (Breast) | 8.3 ± 0.3 | Cell cycle arrest |
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor for certain kinases that are crucial for cancer cell proliferation.
- Receptor Modulation : It may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways that regulate cell growth and survival.
Properties
IUPAC Name |
1-(3,5-dichlorophenyl)-2-phenylethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O/c15-12-7-11(8-13(16)9-12)14(17)6-10-4-2-1-3-5-10/h1-5,7-9H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGKJGMNMRQUKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC(=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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